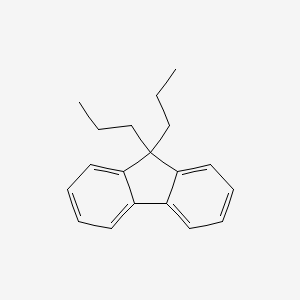

9H-Fluorene, 9,9-dipropyl-

Description

Significance of Fluorene (B118485) and its 9,9-Disubstituted Derivatives in Organic Chemistry

Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. This rigid and planar biphenyl (B1667301) structure endows fluorene-based molecules with high thermal stability and a wide band-gap, often resulting in blue emission. chemeo.com A crucial feature of the fluorene core is the C-9 position, a methylene (B1212753) bridge that is readily functionalized. The introduction of substituents at this position is a powerful strategy to modulate the compound's properties.

9,9-disubstituted fluorene derivatives are widely employed in materials science to enhance solubility, processability, and to prevent the formation of undesirable aggregates that can quench fluorescence. exaly.com The tetrahedral geometry at the C-9 atom causes the substituents to extend out of the plane of the conjugated backbone, which helps in maintaining the electronic properties of the polymer chain while improving physical characteristics. chemeo.com This substitution strategy is fundamental in designing materials for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. epa.govd-nb.info The nature of the alkyl or aryl groups at the C-9 position significantly influences the resulting material's photophysical and electronic properties. epa.govCurrent time information in Bangalore, IN.

Overview of 9,9-Dipropyl-9H-Fluorene as a Core Building Block

9,9-Dipropyl-9H-fluorene is a specific derivative where two propyl groups are attached to the C-9 position of the fluorene core. This substitution is particularly effective in enhancing the solubility of the fluorene unit in common organic solvents, a critical factor for the solution-based processing of organic electronic devices like polymer light-emitting diodes (PLEDs). sumitomo-chem.co.jp The propyl groups provide the necessary steric hindrance to prevent intermolecular interactions and aggregation, thus preserving the high fluorescence quantum yield characteristic of the fluorene core in the solid state.

The compound serves as a versatile monomer and intermediate in the synthesis of more complex molecular architectures. For instance, it is a key component in the creation of conjugated polymers where it can be linked with other aromatic units to fine-tune the electronic and emissive properties of the final material. rsc.org Its derivatives have been successfully incorporated into metallo-polymers and photosensitizers for various optoelectronic applications. nih.govresearchgate.net

Below is a table summarizing the basic chemical properties of 9H-Fluorene, 9,9-dipropyl-.

| Property | Value |

| CAS Number | 112026-74-1 |

| Molecular Formula | C₁₉H₂₂ |

| Molecular Weight | 250.38 g/mol |

| Heavy Atom Count | 19 |

| Rotatable Bond Count | 4 |

| Complexity | 262 |

| Data sourced from LookChem |

Scope and Research Trajectories Pertaining to 9,9-Dipropyl-9H-Fluorene Systems

The research involving 9,9-dipropyl-9H-fluorene is dynamic and expanding, primarily driven by the demand for high-performance organic materials. Current research trajectories focus on several key areas:

Organic Light-Emitting Diodes (OLEDs): A significant area of research is the development of polymers and small molecules incorporating the 9,9-dipropylfluorene unit for use in OLEDs. These materials are often designed to be efficient blue emitters, which are crucial for full-color displays and white lighting applications. worktribe.com Research focuses on creating copolymers where 9,9-dipropylfluorene units are combined with other chromophores to tune the emission color and improve device efficiency and stability.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives of 9,9-dipropylfluorene, such as 9,9-dipropylfluorene-2,7-dicarboxylic acid, are used as organic ligands to construct coordination polymers and MOFs. exaly.com These materials exhibit interesting structural and luminescent properties, with potential applications in sensing, catalysis, and gas storage.

Advanced Functional Polymers: Research is also directed towards synthesizing novel copolymers containing 9,9-dipropylfluorene for a variety of applications beyond OLEDs. For example, its incorporation into terpyridine-containing π-conjugated polymers leads to materials with adjustable photophysical and thermal properties for use in various photoelectric devices. rsc.org

The table below highlights some examples of research applications for derivatives of 9,9-dipropyl-9H-fluorene.

| Derivative System | Application Area | Research Finding | Reference |

| Polymer with Terpyridine Units | Photoelectric Materials | Central π-aromatic 9,9-dipropylfluorenes linked to terpyridine units result in metallo-polymers with adjustable photophysical and thermal properties for PLEDs. | rsc.org |

| Indoline Dyes | Dye-Sensitized Solar Cells | The bulky dipropylfluorene unit in the donor part significantly increases light harvesting and retards charge recombination. | researchgate.net |

| 9,9-dipropylfluorene-2,7-dicarboxylic acid | Metal-Organic Frameworks | Used as a ligand in the hydrothermal synthesis of Pb(II) coordination polymers with varied structural motifs. | |

| N-(9,9-dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)benzo[c] Current time information in Bangalore, IN.lookchem.combio-connect.nlthiadiazol-4-amine | Dye-Sensitized Solar Cells | Synthesized as a building block for organic dyes, with its crystal and molecular structure characterized for rational design of sensitizers. | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

9,9-dipropylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMOYWFXMNDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444548 | |

| Record name | 9H-Fluorene, 9,9-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112026-74-1 | |

| Record name | 9H-Fluorene, 9,9-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9,9 Dipropyl 9h Fluorene and Its Derivatives

Direct Alkylation of the 9H-Fluorene Scaffold at the Methylene (B1212753) Bridge

The protons on the methylene bridge (C-9) of the 9H-fluorene are relatively acidic, facilitating their removal by a base to form a carbanion, which can then be alkylated. labxing.com This reactivity is the basis for the most common synthetic routes to 9,9-dialkylfluorenes. labxing.com

Nucleophilic Substitution Reactions Utilizing Alkyllithium Reagents

A conventional method for the synthesis of 9,9-dialkyl substituted fluorenes involves nucleophilic substitution reactions. aau.edu.et This approach typically uses a strong base, such as an alkyllithium reagent like n-butyllithium (n-BuLi), to deprotonate the fluorene (B118485) at the C-9 position. aau.edu.et The resulting fluorenyl anion is a potent nucleophile that readily reacts with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in a classic SN2 reaction to introduce the first propyl group.

To achieve dialkylation and synthesize 9,9-dipropyl-9H-fluorene, the process is repeated. A second equivalent of the alkyllithium reagent is added to deprotonate the newly formed 9-propyl-9H-fluorene, followed by the addition of a second equivalent of the propyl halide. While effective for the fluorene parent molecule, this method can be less suitable for substituted fluorenes, such as 2,7-dibromofluorene (B93635), where halogen-lithium exchange can occur more rapidly than the desired hydrogen-lithium exchange. aau.edu.et Traditional methods involving strong bases can also suffer from harsh reaction conditions. nih.gov

Phase Transfer Catalysis for 9,9-Dialkylation of Fluorene

Phase Transfer Catalysis (PTC) offers a powerful and efficient alternative for the 9,9-dialkylation of fluorene and its derivatives. aau.edu.etkoreascience.kr This methodology utilizes a biphasic system, typically consisting of an organic solvent (e.g., toluene) containing the fluorene substrate and an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). aau.edu.etkoreascience.kr The reaction is facilitated by a phase transfer catalyst, which is a substance with a lipophilic cation (e.g., a quaternary ammonium (B1175870) salt) that can transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. koreascience.kr

Once in the organic phase, the hydroxide ion deprotonates the fluorene, creating the fluorenyl anion. This anion then reacts with the alkyl halide (e.g., propyl bromide) present in the organic phase. The catalyst cation then transports the resulting halide anion back to the aqueous phase, completing the catalytic cycle. This technique allows the reaction to proceed under milder conditions than those required for alkyllithium reagents and can lead to high selectivity and substantial conversion of reactants. koreascience.kr

The efficiency of the PTC method is highly dependent on the optimization of several key parameters, including the choice of catalyst, base concentration, and solvent.

Catalyst Selection : Quaternary ammonium salts are commonly employed as phase transfer catalysts. google.com Tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) has been shown to be an effective catalyst for enhancing the nucleophilic substitution in the alkylation of 2,7-dibromofluorene. koreascience.kr Other catalysts, such as tetraalkylammonium bromides, have also been successfully used. aau.edu.et

Base and Solvent System : A highly concentrated aqueous solution of a base like NaOH (e.g., 25 M) is used to generate the fluorenyl anion. koreascience.kr The choice of the organic solvent is also critical, with systems like toluene/water or DMSO/aqueous NaOH being reported. aau.edu.etresearchgate.net

Reaction Conditions : Compared to conventional methods, the PTC technique can achieve high yields (approximately 90%) and significantly reduced reaction times under moderate conditions. koreascience.kr

| Parameter | Optimized Condition | Source |

| Catalyst | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | koreascience.kr |

| Base | Concentrated NaOH in water (25M) | koreascience.kr |

| Solvent System | Two-phase: Toluene / Water | koreascience.krresearchgate.net |

| Yield | ~90% | koreascience.kr |

Palladium-Catalyzed Synthesis of 9,9-Disubstituted Fluorenes

While direct alkylation is effective for preparing 9,9-dialkylfluorenes, palladium-catalyzed methods have emerged as sophisticated strategies for accessing a wider range of 9,9-disubstituted fluorenes, including those with aryl groups that impart greater thermal and morphological stability. labxing.com

Tandem C(sp²)–H Activation/Carbenoid Insertion Sequence

A novel and straightforward approach for the synthesis of 9,9-disubstituted fluorenes involves a tandem palladium-catalyzed C(sp²)–H activation/carbenoid insertion sequence. labxing.comacs.orgnih.gov This methodology provides a facile route to complex fluorene structures from readily available precursors. acs.org The key step in this process is an intramolecular C–H activation, which is often the rate-determining step of the reaction. labxing.com

The proposed mechanism begins with the oxidative addition of a 2-iodobiphenyl (B1664525) derivative to a Pd(0) species. This is followed by an intramolecular C–H activation, where the palladium center activates a C-H bond on the adjacent phenyl ring to form a dibenzopalladacyclopentadiene intermediate. labxing.comacs.org This palladacycle then reacts with a diazo compound, which inserts into the palladium-carbon bond to form a six-membered palladacycle. labxing.comacs.org The final step is a reductive elimination that generates the 9,9-disubstituted fluorene product and regenerates the Pd(0) catalyst, allowing the cycle to continue. labxing.comacs.org

Utilizing 2-Iodobiphenyls and α-Diazoesters as Precursors

This palladium-catalyzed synthesis effectively utilizes 2-iodobiphenyls and α-diazoesters as the starting materials. acs.orgnih.gov The reaction has been optimized to achieve good yields for a variety of substrates. labxing.com

The general procedure involves reacting the 2-iodobiphenyl with an α-diazoester in the presence of a palladium catalyst system. labxing.com Optimized conditions for this transformation have been identified through systematic investigation. acs.org

| Component | Reagent/Condition | Source |

| Palladium Source | Pd(OAc)₂ (Palladium(II) acetate) | labxing.comacs.org |

| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) | labxing.com |

| Base | K₂CO₃ (Potassium carbonate) and KOAc (Potassium acetate) | labxing.comacs.org |

| Additive | Bu₄NBr (Tetrabutylammonium bromide) | labxing.com |

| Solvent | DMF (Dimethylformamide) | labxing.com |

| Temperature | 70 °C | labxing.com |

This method tolerates a range of functional groups on the 2-iodobiphenyl precursor, including both fluoro and chloro groups, leading to multiply functionalized fluorenes in relatively high yields. labxing.com

Synthesis of Functionalized 9,9-Dipropyl-9H-Fluorene Derivatives

The functionalization of the 9,9-dipropyl-9H-fluorene core is crucial for tailoring its electronic and physical properties for various applications. The C2, C7, and C9 positions are the most common sites for modification, allowing for the introduction of a wide range of functional groups.

Introduction of Halogen Atoms (e.g., Bromination) at C2/C7 Positions

Halogenation, particularly bromination, at the C2 and C7 positions of the fluorene skeleton is a key step for further derivatization, often serving as a precursor for cross-coupling reactions. While direct bromination of 9,9-dipropyl-9H-fluorene is not extensively detailed in readily available literature, the synthesis of analogous compounds such as 2,7-dibromo-9-fluorenone (B76252) provides a reliable synthetic pathway. This process typically involves the oxidation of the fluorene starting material to the corresponding fluorenone, followed by bromination. For instance, 2,7-dibromofluorenone has been synthesized by oxidizing 2,7-dibromofluorene with CrO3 in acetic acid. A similar strategy can be envisioned for the 9,9-dipropyl analogue, starting with the bromination of 9,9-dipropyl-9H-fluorene followed by oxidation if the fluorenone derivative is desired, or direct use of the brominated fluorene.

A general procedure for the bromination of a fluorene derivative involves reacting it with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

| Starting Material | Reagents | Product | Yield |

| 2,7-dibromofluorene | CrO3, Acetic Acid | 2,7-dibromo-9-fluorenone | High |

| 9-benzocyclobutene magnesium bromide | 2,7-dibromo-fluoren-9-one | 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | 75-90% |

This table presents data for related fluorene compounds to illustrate the synthetic feasibility.

Synthesis of Amine-Substituted 9,9-Dipropyl-9H-Fluorenes

Amine-substituted fluorenes are important building blocks for polymers and have applications in electronic materials. The most common route to 2,7-diaminofluorene (B165470) derivatives is through the reduction of the corresponding 2,7-dinitrofluorene. This precursor is typically synthesized by the nitration of the fluorene core.

The reduction of the dinitro compound to the diamine can be achieved using various reducing agents. A widely used method involves hydrated stannous chloride (SnCl2·2H2O) in the presence of an acid. nih.gov Another effective method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303). chemmethod.com These methods are generally high-yielding and can be applied to 9,9-dipropyl-2,7-dinitro-9H-fluorene.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2,7-dinitrofluorene | SnCl2·2H2O, HCl/CH3COOH, 65 °C, 5 h | 2,7-diaminofluorene | 65% | nih.gov |

| 2,7-dinitrofluorene | Pd/C (5%), Hydrazine hydrate (85%), Ethanol, Reflux | 2,7-diaminofluorene | 94% | chemmethod.com |

| 2,7-Dinitrofluorene | Pd/C, H2, THF/MeOH, 20 °C, 24 h | 9H-fluorene-2,7-diamine | Quantitative | chemicalbook.com |

Formation of Carbonitrile Derivatives at the 9-Position

The introduction of carbonitrile groups at the C9 position of the fluorene ring can significantly influence the compound's electronic properties. A direct method for the synthesis of 9,9-dipropionitrilefluorene has been reported. researchgate.net This synthesis is achieved through a nucleophilic addition reaction under microwave irradiation, which allows for a short reaction time and results in a high product yield. researchgate.net This method showcases an efficient way to introduce two propionitrile (B127096) groups directly onto the C9 carbon of the fluorene skeleton.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Fluorene | Acrylonitrile, phase transfer catalyst, microwave (500W), 8 min | 9,9-dipropionitrilefluorene | 87% | researchgate.net |

Strategies for Multi-Functionalization at C2, C7, and C9 Positions

Creating multi-functionalized 9,9-dipropyl-9H-fluorene derivatives allows for the fine-tuning of their properties for specific applications. The synthesis of 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes demonstrates the feasibility of introducing different functional groups at various positions on the fluorene core. nih.gov

One strategy involves starting with a fluorene derivative that already has functional groups or precursors at the desired positions. For example, 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene can be used as a starting material for further nucleophilic substitution reactions. nih.gov Alternatively, a fluorene core with aldehyde groups, such as 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, can undergo reactions like reductive amination to introduce amine-containing substituents. nih.gov These approaches highlight the modularity of fluorene chemistry, where a combination of reactions can be employed to build complex, multi-functionalized molecules based on the 9,9-dipropyl-9H-fluorene scaffold.

Catalytic Cyclotrimerization Approaches for Fluorene Core Construction

Transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for constructing the fluorene core with a high degree of substitution. nih.govmdpi.commdpi.comresearchgate.net This approach involves the reaction of diynes with an alkyne to form the fused aromatic system of fluorene in a single step. The choice of catalyst is crucial as it can influence the regioselectivity of the reaction.

Regioselective Synthesis of Substituted Fluorenols and Spirobifluorenes

The catalytic [2+2+2] cyclotrimerization of mono- and disubstituted diynes with terminal alkynes can lead to the formation of substituted fluorenols. mdpi.com The regioselectivity of this reaction is highly dependent on the catalyst used. Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), tend to favor the formation of 3,4-regioisomers as the major products. mdpi.com In contrast, ruthenium-based catalysts, like Cp*Ru(cod)Cl, preferentially yield the 2,4-regioisomers. mdpi.com

These regioselectively synthesized fluorenols are valuable intermediates that can be converted into corresponding 9,9'-spirobifluorene derivatives. mdpi.com This transformation typically involves a multi-step process that includes oxidation of the fluorenol to a fluorenone, followed by reaction with an appropriate biphenyl (B1667301) lithium reagent and subsequent acid-catalyzed ring closure. mdpi.com This methodology provides a versatile route to a variety of substituted spirobifluorenes.

| Catalyst System | Reactants | Major Product Regioisomer | Reference |

| Rh-based catalysts (e.g., RhCl(PPh3)3) | Disubstituted diynes and terminal alkynes | 3,4-disubstituted fluorenols | mdpi.com |

| Ru-based catalysts (e.g., Cp*Ru(cod)Cl) | Disubstituted diynes and terminal alkynes | 2,4-disubstituted fluorenols | mdpi.com |

Post-Synthetic Modification of 9,9-Dipropyl-9H-Fluorene Scaffolds

Post-synthetic modification of the 9,9-dipropyl-9H-fluorene framework is a key strategy for tuning its electronic and physical properties for various applications. Functional groups appended to the fluorene core can be transformed to introduce new functionalities, leading to a diverse range of materials.

Reduction of Ester Groups to Hydroxyl Functions

The reduction of ester groups to primary alcohols is a fundamental transformation in organic synthesis. For a hypothetical substrate such as diethyl 9,9-dipropyl-9H-fluorene-2,7-dicarboxylate, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be the reagent of choice.

The reaction would typically proceed by dissolving the ester-functionalized 9,9-dipropylfluorene in a dry, aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture. The LiAlH₄ is then added portion-wise at a reduced temperature (typically 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is usually allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which can then be removed by filtration. An alternative workup involves the use of ethyl acetate (B1210297) to consume excess hydride, followed by an aqueous acid wash. The desired product, (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol, would then be isolated from the organic phase after extraction and purification, typically by recrystallization or column chromatography.

Table 1: Hypothetical Reaction Conditions for the Reduction of Diethyl 9,9-dipropyl-9H-fluorene-2,7-dicarboxylate

| Parameter | Condition |

| Starting Material | Diethyl 9,9-dipropyl-9H-fluorene-2,7-dicarboxylate |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | 0 °C to Room Temperature |

| Workup | Sequential addition of H₂O and NaOH solution |

| Purification | Recrystallization or Column Chromatography |

Etherification of Hydroxymethylated Fluorenes

The conversion of the newly formed hydroxyl groups to ether functionalities can be readily achieved through the well-established Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the etherification of (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol, the diol would be treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF. The use of NaH ensures the complete deprotonation of the hydroxyl groups to form the corresponding dialkoxide.

Following the formation of the alkoxide, an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by TLC. Once the reaction is complete, the mixture is quenched with water and the product is extracted into an organic solvent. Purification by column chromatography or recrystallization would yield the desired diether derivative of 9,9-dipropyl-9H-fluorene.

Table 2: Hypothetical Reaction Conditions for the Etherification of (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol

| Parameter | Condition |

| Starting Material | (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol |

| Base | Sodium Hydride (NaH) |

| Alkylating Agent | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) |

| Solvent | Anhydrous Dimethylformamide (DMF) or THF |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | Room Temperature to mild heating |

| Workup | Aqueous quench and extraction |

| Purification | Column Chromatography or Recrystallization |

Sophisticated Spectroscopic and Structural Characterization of 9,9 Dipropyl 9h Fluorene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, enabling comprehensive structural assignment.

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 9,9-dipropyl-9H-fluorene, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene (B118485) backbone and the aliphatic protons of the two propyl groups.

The aromatic region of the spectrum is of particular interest. The fluorene moiety contains eight aromatic protons, and their chemical shifts are influenced by their position on the rings and the electronic effects of the propyl substituents at the C9 position. Typically, these protons resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific multiplicity of these signals (singlets, doublets, triplets) is dictated by the coupling between adjacent protons, providing crucial information for assigning each proton to its specific location on the fluorene core. For instance, in derivatives such as 7-bromo-9,9'-dipropyl-9H-fluorene-2-carboxaldehyde, the aromatic protons are observed in this characteristic downfield region.

The aliphatic region of the spectrum reveals the signals for the propyl groups attached to the C9 position. A typical propyl group (-CH₂CH₂CH₃) will show three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the fluorene ring. The integration of these signals confirms the presence of the two equivalent propyl groups.

Expected ¹H NMR Data for 9,9-Dipropyl-9H-Fluorene:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Methylene Protons (-CH₂ CH₂CH₃) | ~2.0 | Triplet |

| Methylene Protons (-CH₂C H₂**CH₃) | ~1.0-1.5 | Multiplet |

| Methyl Protons (-CH₂CH₂C H₃) | ~0.5-1.0 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the fluorene ring.

The aromatic region of the ¹³C NMR spectrum will display signals for the twelve carbons of the fluorene backbone. Carbons that are not attached to any protons, known as quaternary carbons, typically show weaker signals. huji.ac.il The chemical shifts of the aromatic carbons are generally found between 120 and 150 ppm. libretexts.org The C9 carbon, being a quaternary carbon bonded to two propyl groups, is expected to have a characteristic chemical shift that is distinct from the other aromatic carbons.

The aliphatic region will show three signals corresponding to the three different carbon atoms of the propyl chains. The chemical shifts of these aliphatic carbons are typically observed in the upfield region of the spectrum, usually below 50 ppm.

Expected ¹³C NMR Data for 9,9-Dipropyl-9H-Fluorene:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (CH) | 120 - 130 |

| Aromatic Carbons (Quaternary) | 140 - 155 |

| C9 Carbon (Quaternary) | ~55 |

| Methylene Carbon (-C H₂CH₂CH₃) | ~40 |

| Methylene Carbon (-CH₂C H₂CH₃) | ~17 |

| Methyl Carbon (-CH₂CH₂C H₃) | ~14 |

Note: These are approximate values, and the actual chemical shifts can be influenced by the solvent and other structural features.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS) is a particularly valuable technique as it can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This level of precision allows for the unambiguous determination of the elemental formula of a compound.

For 9,9-dipropyl-9H-fluorene, with a molecular formula of C₁₉H₂₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C and ¹H). researchgate.netmissouri.edu

Calculation of the Theoretical Exact Mass of 9,9-Dipropyl-9H-Fluorene (C₁₉H₂₂):

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon (C) | 19 | 12.000000 | 228.000000 |

| Hydrogen (H) | 22 | 1.007825 | 22.17215 |

| Total | 250.17215 |

An experimental HRMS measurement of a sample of 9,9-dipropyl-9H-fluorene would be expected to yield a mass value that is extremely close to this calculated theoretical mass, thereby confirming its elemental composition.

X-ray Diffraction Analysis for Crystal and Molecular Structure Determination

X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom in the molecule, as well as how the molecules are packed together in the crystal lattice.

Studies on various 9,9-disubstituted fluorene derivatives reveal that the fluorene core is a relatively planar system. mdpi.comresearchgate.net The two benzene (B151609) rings are typically co-planar or exhibit only a slight twist relative to each other. The substituents at the C9 position are oriented tetrahedrally with respect to the fluorene plane.

In the case of 9,9-dipropyl-9H-fluorene, the two propyl groups would extend from the C9 carbon. The conformation of these propyl chains can vary, but they will generally adopt a staggered arrangement to minimize steric hindrance. The packing of the molecules in the crystal lattice will be influenced by intermolecular forces, such as van der Waals interactions between the aromatic rings and the aliphatic chains.

Expected Crystallographic Parameters for a 9,9-Dipropyl-9H-Fluorene Derivative:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Bond Lengths | C-C (aromatic) ~1.39 Å, C-C (aliphatic) ~1.54 Å |

| Bond Angles | C-C-C (in ring) ~120°, C9-C-C (propyl) ~109.5° |

| Dihedral Angle between Benzene Rings | < 10° |

Note: These parameters are based on data from similar 9,9-disubstituted fluorene structures and represent expected values. mdpi.comnih.gov

Analysis of Molecular Conformations and Packing Arrangements

While specific single-crystal X-ray diffraction data for 9,9-dipropyl-9H-fluorene is not extensively detailed in the surveyed literature, its molecular conformation and crystal packing can be inferred from the analysis of closely related 9,9-dialkylfluorene derivatives. The substitution at the C9 position is a common strategy to enhance the stability and processability of the fluorene system. mdpi.com

The fundamental structure of the 9,9-disubstituted fluorene molecule features a nearly planar, rigid biphenyl (B1667301) unit linked by a central carbon atom. However, steric interactions between the alkyl substituents at the C9 position and the aromatic backbone, as well as intermolecular forces within the crystal lattice, typically induce a slight twist in the fluorene skeleton. mdpi.com For instance, in the crystal structure of 9,9-dimethyl-9H-fluorene, packing effects result in an inclination angle of 5.8(2)° between the two benzene rings of the fluorene unit. mdpi.com A similar, albeit slightly smaller, twist of 5.1(1)° is observed in 9,9-bis(hydroxymethyl)-9H-fluorene. mdpi.com It is therefore anticipated that 9,9-dipropyl-9H-fluorene would adopt a similar non-planar conformation.

The two propyl groups are expected to be arranged in a pseudo-tetrahedral geometry around the central C9 atom. The conformation of these alkyl chains will significantly influence the molecular packing. In the solid state, the bulky and flexible propyl chains are likely to prevent the close π-π stacking that characterizes unsubstituted fluorene. This steric hindrance is a key feature of 9,9-dialkylfluorenes, governing their solubility and solid-state morphology. The crystal packing will be primarily dictated by weaker van der Waals interactions between the molecules. In studies of poly(9,9-dioctylfluorene), it has been shown that longer alkyl chains can facilitate the formation of ordered structures, including co-crystallization with solvent molecules. nih.govimperial.ac.uk

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | Inclination angle of 5.8(2)° between benzene rings. | mdpi.com |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P212121 | Inclination angle of 5.1(1)° between benzene rings. | mdpi.com |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 9,9-dipropyl-9H-fluorene, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its two main components: the aromatic fluorene core and the aliphatic propyl side chains.

The aromatic core gives rise to several distinct vibrations. The aromatic C-H stretching modes are anticipated to appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings typically produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern of the aromatic rings, are expected in the fingerprint region, typically between 900 and 700 cm⁻¹.

The propyl chains introduce characteristic aliphatic vibrations. The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected to be observed in the 2850-3000 cm⁻¹ range. mdpi.com Additionally, C-H scissoring and bending vibrations for these groups will be present below 1500 cm⁻¹, with methylene scissoring typically around 1465 cm⁻¹ and methyl bending near 1375 cm⁻¹. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | > 3000 |

| C-H Stretch (Asymmetric & Symmetric) | Aliphatic (-CH₂, -CH₃) | 2850 - 3000 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-H Bend (Scissoring) | Aliphatic (-CH₂) | ~1465 |

| C-H Bend (Asymmetric) | Aliphatic (-CH₃) | ~1375 |

| C-H Bend (Out-of-Plane) | Aromatic | 700 - 900 |

Reaction Mechanisms and Mechanistic Investigations of 9,9 Dipropyl 9h Fluorene Chemistry

Elucidation of Alkylation Mechanisms at the 9-Position

The introduction of alkyl groups at the 9-position of the fluorene (B118485) core is a fundamental transformation that significantly influences the compound's properties. The mechanism for synthesizing 9,9-dipropyl-9H-fluorene proceeds through a sequential alkylation process, which is predicated on the acidity of the protons at the 9-position.

Formation and Reactivity of Fluorenyl Anions

The carbon-hydrogen bonds at the 9-position of the fluorene molecule are notably acidic, with a pKa value of 22.6 in Dimethyl sulfoxide (DMSO). wikipedia.org This acidity facilitates deprotonation by a suitable base, such as potassium tert-butoxide, to form a stable fluorenyl anion. wikipedia.orgnih.gov This anion is aromatic and intensely colored, typically orange. wikipedia.org

The formation of the fluorenyl anion is a critical step in the alkylation process. The anion acts as a potent nucleophile, readily reacting with electrophiles like propyl halides. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the fluorenyl anion attacks the electrophilic carbon of the propyl group, displacing the halide and forming a new carbon-carbon bond at the 9-position.

To achieve the 9,9-dipropyl substitution, the process occurs in two successive steps:

Mono-alkylation: 9H-fluorene is first deprotonated to form the fluorenyl anion, which then reacts with a propyl halide to yield 9-propyl-9H-fluorene.

Di-alkylation: The remaining proton at the 9-position of 9-propyl-9H-fluorene is then removed by a base to form the 9-propylfluorenyl anion. This anion subsequently reacts with another molecule of a propyl halide to furnish the final product, 9,9-dipropyl-9H-fluorene.

This stepwise mechanism allows for the controlled introduction of two propyl groups at the methylene (B1212753) bridge of the fluorene molecule. nih.gov

Palladium-Catalyzed Cyclization Mechanisms

Palladium catalysts are instrumental in synthesizing fluorene derivatives through intramolecular cyclization reactions. These reactions often involve the formation of new carbon-carbon bonds via the activation of otherwise inert C-H bonds, leading to the planar fluorene ring system.

Carbenoid Insertion and Reductive Elimination Pathways

Following the formation of the key palladacycle intermediate, the final steps of the catalytic cycle lead to the fluorene product and regeneration of the active catalyst. One proposed pathway involves a formal [4+1] annulation, where two different C-C bonds are formed on a carbenic center. researchgate.net

The concluding step in many of these catalytic cycles is reductive elimination. acs.org In this step, the two organic groups attached to the palladium center couple, forming the final C-C bond that completes the five-membered ring of the fluorene core. This process reduces the palladium from a +2 to a 0 oxidation state, thereby regenerating the active catalyst which can then participate in another catalytic cycle. acs.orgnih.gov

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In the context of palladium-catalyzed fluorene synthesis, KIE studies have provided strong evidence for the involvement of C-H bond activation in the rate-limiting step. nih.gov

By comparing the reaction rates of substrates containing hydrogen versus those containing deuterium at the C-H bond slated for activation, a primary kinetic isotope effect can be measured. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. For the palladium-catalyzed cyclization of o-alkynyl biaryls to form fluorenes, substantial intermolecular and intramolecular KIE values were observed, supporting a mechanism where C-H activation is a critical, rate-limiting event. nih.gov

| Kinetic Isotope Effect in Pd-Catalyzed Fluorene Synthesis | |

| Experiment Type | kH/kD Value |

| Intermolecular | 2.6 |

| Intramolecular | 3.5 |

| Cascade Arylation | 5.2 |

Data sourced from studies on palladium-catalyzed hydroarylation of o-alkynyl biaryls. nih.gov

These findings rule out alternative mechanisms, such as a Friedel-Crafts-type electrophilic attack, which would not exhibit such a large KIE. nih.gov

Mechanisms of Polymerization Reactions Involving 9,9-Dipropyl-9H-Fluorene Monomers

Polyfluorenes, polymers derived from fluorene monomers, are important materials in organic electronics. The 9,9-dipropyl groups are crucial as they enhance the solubility of the resulting polymers, making them processable from solution. The polymerization of 9,9-dipropyl-9H-fluorene based monomers, typically functionalized with leaving groups like bromine or iodine at the 2 and 7 positions, proceeds through transition-metal-catalyzed cross-coupling reactions.

The most common mechanism for synthesizing polyfluorenes is the Suzuki polycondensation reaction. This palladium-catalyzed reaction involves the coupling of a dihalo-fluorene monomer with a fluorene monomer that has been converted into a diboronic acid or ester derivative. The catalytic cycle for this polymerization involves three key steps:

Oxidative Addition: A Palladium(0) catalyst reacts with the dihalo-fluorene monomer.

Transmetalation: The resulting organopalladium(II) complex reacts with the boronic acid derivative of the other monomer, transferring the fluorene unit from boron to palladium.

Reductive Elimination: The two fluorene units on the palladium center couple, forming a new C-C bond that extends the polymer chain, and regenerating the Palladium(0) catalyst.

Another prevalent method is the nickel-catalyzed Yamamoto polymerization. This process involves the dehalogenative polycondensation of a 2,7-dihalo-9,9-dipropyl-9H-fluorene monomer using a zerovalent nickel complex, such as one generated from Ni(cod)2. researchgate.net This reaction proceeds via the oxidative addition of the aryl-halide bonds to the nickel center, followed by reductive elimination to form the C-C bond between monomer units. Oxidative coupling polymerization using reagents like iron(III) chloride (FeCl3) is also employed. researchgate.net These methods allow for the creation of high molecular weight polyfluorenes with the desired electronic and physical properties.

Understanding Defect Site Generation in Fluorene-Based Polymers

The performance and longevity of fluorene-based polymers, such as poly(9,9-dipropylfluorene), are intrinsically linked to their chemical stability. A significant challenge in the application of these materials is the emergence of undesirable green emission during device operation, which has been attributed to the formation of fluorenone (keto) defects along the polymer backbone. The generation of these defect sites is primarily a result of thermal and photo-oxidative degradation.

The prevailing mechanism for fluorenone formation is an autocatalytic radical-chain process. This process is initiated by the formation of a radical species, which can then react with oxygen to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from an alkyl side chain, leading to the formation of a hydroperoxide and another radical, thus propagating the chain reaction. The decomposition of the hydroperoxide intermediate is a critical step that ultimately leads to the formation of the fluorenone moiety.

While much of the detailed mechanistic work has been conducted on poly(9,9-dioctylfluorene) (PFO), the fundamental steps are applicable to poly(9,9-dipropylfluorene). The process is understood to proceed as follows:

Initiation: The process begins with the formation of a radical on the polymer chain, often at the benzylic position of the fluorene unit, due to thermal stress or photo-excitation.

Propagation: The fluorenyl radical reacts with molecular oxygen to form a peroxy radical. This highly reactive species can then abstract a hydrogen atom from a neighboring alkyl (propyl) side chain, generating a hydroperoxide and a new alkyl radical.

Decomposition: The hydroperoxide intermediate is unstable and can decompose, particularly under thermal stress, to form a hydroxyl radical and an alkoxy radical on the polymer backbone.

Fluorenone Formation: Subsequent rearrangement and elimination reactions involving the alkoxy radical lead to the formation of the highly emissive fluorenone defect.

This degradation pathway is summarized in the following table:

| Step | Description | Key Intermediates |

| Initiation | Formation of a fluorenyl radical | Fluorenyl radical |

| Propagation | Reaction with oxygen and hydrogen abstraction | Peroxy radical, Hydroperoxide |

| Decomposition | Cleavage of the hydroperoxide | Hydroxyl and alkoxy radicals |

| Termination | Formation of the fluorenone defect | 9-fluorenone moiety |

It is important to note that the presence of the propyl groups at the 9-position of the fluorene monomer is crucial for the solubility and processing of the resulting polymer. However, these alkyl chains are also susceptible to radical abstraction, contributing to the degradation cascade.

Investigation of Catalytic Processes for Fluorene Derivatives

Catalytic methodologies play a pivotal role in the synthesis and functionalization of fluorene derivatives, including 9,9-dipropyl-9H-fluorene. These processes offer efficient and selective routes to modify the fluorene core, enabling the tuning of its electronic and physical properties. Transition metal-catalyzed cross-coupling reactions are particularly significant in this context.

While specific mechanistic studies detailing the catalytic functionalization of 9,9-dipropyl-9H-fluorene are not extensively documented in publicly available literature, the general principles of transition metal catalysis for fluorene derivatives can be extrapolated. For instance, palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are commonly employed to introduce various substituents at the 2- and 7-positions of the fluorene ring.

The synthesis of 9,9-dipropyl-9H-fluorene itself often involves a base-catalyzed alkylation of fluorene with propyl halides. The mechanism of this reaction proceeds through the deprotonation of the acidic C9 proton of fluorene by a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in the presence of a phase-transfer catalyst to form a fluorenyl anion. This nucleophilic anion then undergoes a substitution reaction with the propyl halide to yield the desired 9,9-dipropyl-9H-fluorene.

A generalized scheme for the base-catalyzed dialkylation of fluorene is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 9H-Fluorene | Propyl halide (e.g., 1-bromopropane) | Strong base (e.g., KOH) and Phase-transfer catalyst | 9,9-Dipropyl-9H-fluorene |

Further research into specific transition metal-catalyzed reactions involving 9,9-dipropyl-9H-fluorene as a substrate would be beneficial for expanding the library of functional materials derived from this versatile building block. Mechanistic investigations into these catalytic cycles would provide valuable insights into reaction optimization and the development of novel synthetic strategies.

Computational and Theoretical Studies of 9,9 Dipropyl 9h Fluorene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

A key output of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net These frontier molecular orbitals are fundamental to a molecule's electronic behavior. The HOMO energy corresponds to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net

For fluorene (B118485) derivatives, the spatial distribution of HOMO and LUMO orbitals indicates the regions of electron density involved in electronic transitions. rsc.org In many systems, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting parts. rsc.org The energy values of these orbitals dictate the material's potential application in electronic devices, such as Organic Light-Emitting Diodes (OLEDs), by determining how efficiently charges can be injected and transported. pku.edu.cn For instance, a low-lying LUMO energy level of -4.11 eV was reported for a complex perylenediimide derivative with a spirobifluorene core, highlighting its potential as a non-fullerene acceptor in organic solar cells. rsc.org

Table 1: Representative Frontier Orbital Energies for Fluorene-Based Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| Triazine Derivative | -6.29 | -1.81 | B3LYP/6-31G |

| Hydrazinecarbodithioate Derivative | -0.27 | -0.18 | B3LYP/6-31G+(d,p) |

This table presents illustrative data from various complex derivatives to show a typical range of calculated values. Data sourced from references irjweb.comrsc.orgnih.gov.

The energy difference between the HOMO and LUMO levels is defined as the HOMO-LUMO gap, which is a theoretical prediction of the fundamental electronic band gap. researchgate.net This gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity and polarizability. nih.gov

Theoretically, the band gap can be calculated directly from the HOMO and LUMO energies obtained via DFT. irjweb.com However, standard DFT methods like those using GGA functionals are known to systematically underestimate the band gap. nanoge.org More advanced functionals or methods like time-dependent DFT (TD-DFT) are often used to calculate vertical excitation energies, which can provide a more accurate estimation of the optical band gap. rsc.orgnanoge.org For fluorene-based materials, the size of the band gap determines their color and is a key factor in tuning them for specific optical applications, such as blue-emitting OLEDs. researchgate.net As the conjugation length of fluorene oligomers increases, the HOMO-LUMO gap narrows, leading to a red shift in absorption wavelengths. pku.edu.cn

Theoretical Analysis of Optical and Electronic Properties

Theoretical calculations are instrumental in interpreting and predicting the optical and electronic properties of 9,9-dipropyl-9H-fluorene systems. The HOMO-LUMO gap calculated through DFT is directly related to the energy required for the lowest electronic transition, which corresponds to the absorption of light. pku.edu.cn Time-dependent DFT (TD-DFT) is a powerful extension used to compute excited-state properties, allowing for the simulation of UV-Vis absorption and photoluminescence spectra. mdpi.comrsc.org

These theoretical spectra can be compared with experimental results to validate the computational model and provide deep insights into the nature of the electronic transitions (e.g., π-π* transitions). mdpi.com For example, studies on symmetrical fluorene derivatives have shown that different substituents at the C-2 and C-7 positions can alter the photophysical properties by modifying the extent of π-conjugation. mdpi.com Computational analyses have also been used to investigate phenomena such as fluorescence solvatochromism, where the emission color changes with solvent polarity, suggesting symmetry breaking in the excited state. acs.org This predictive power allows researchers to screen potential molecules and rationally design materials with desired absorption and emission characteristics for optoelectronic applications. uq.edu.au

Prediction and Analysis of Nonlinear Optical (NLO) Behavior

Fluorene derivatives are of significant interest for applications in nonlinear optics, where materials interact intensely with light to produce new frequencies. Theoretical methods are crucial for predicting and analyzing the NLO response of these molecules. The NLO properties are governed by how the molecular charge distribution is distorted by an external electric field, a phenomenon described by polarizabilities and hyperpolarizabilities. dtic.mil

Computational techniques, often based on a finite-field approach or sum-over-states (SOS) method within DFT, can calculate these NLO parameters. dtic.milacs.org Such studies have demonstrated that fluorene-based molecules can possess large NLO responses, making them promising for applications like optical limiting, which protects sensors from high-intensity laser light. worldscientific.compku.edu.cn

Studies on related asymmetric fluorene derivatives have shown they can possess remarkably large molecular second-order polarizabilities (hyperpolarizabilities). acs.org Calculations reveal that the NLO properties are highly sensitive to the molecular structure, particularly the nature of donor and acceptor groups attached to the fluorene core. pku.edu.cn For instance, replacing a carbon atom with nitrogen within a conjugated substituent can greatly influence the second-order NLO properties. acs.org This theoretical insight allows for the strategic modulation of the hyperpolarizability to design highly efficient NLO materials. acs.org

Table 2: Key Molecular NLO Parameters

| Parameter | Symbol | Order | Description |

|---|---|---|---|

| Polarizability | α | First | Describes the linear response of the molecular dipole moment to an electric field. |

| First Hyperpolarizability | β | Second | Describes the first nonlinear (quadratic) response of the dipole moment to an electric field. |

This table defines the hierarchy of polarizabilities that characterize a molecule's NLO response. dtic.mil

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of molecules. acs.orgrsc.org MD simulations model the movements of atoms over time, providing insights into how flexible structures, like the propyl chains on a 9,9-dipropyl-9H-fluorene, behave. rsc.org

For fluorene-based oligomers and polymers, MD simulations have been crucial for understanding how individual chains fold and pack together in the solid state. acs.orgrsc.org The conformation of the polymer chains—whether they adopt a rigid, rod-like shape or a flexible coil—directly impacts intermolecular interactions like π-π stacking, which is essential for charge transport in electronic devices. rsc.org For instance, MD simulations have shown that the choice of solvent during film processing can induce different molecular architectures, leading to either topological entanglements or more ordered local alignments. rsc.org Conformational analysis can also reveal how the introduction of certain atoms, like fluorine, can systematically alter the preferred molecular shape, which in turn influences biological activity or material properties. beilstein-journals.orgmdpi.com Such simulations are vital for connecting the molecular-level structure to the macroscopic properties of the final material or its interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comdergipark.org.tr These models are instrumental in drug discovery and materials science for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features that govern a specific biological or physical property. dergipark.org.trfrontiersin.org While specific QSAR studies exclusively targeting 9,9-dipropyl-9H-fluorene derivatives are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally related fluorene derivatives. Research on various fluorene-based compounds demonstrates how modifications to the core structure influence their biological effects, providing a framework for potential QSAR models of 9,9-dipropyl-9H-fluorene systems.

A notable example involves a QSAR study on a series of thirty novel aza-cyclopenta[b]fluorene-1,9-dione derivatives, which were evaluated for their cytotoxic activities against several human cancer cell lines, including HeLa (cervical cancer), LS180 (colon adenocarcinoma), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma). nih.govbohrium.com The study aimed to identify the key physicochemical and structural properties responsible for the observed anticancer effects.

The development of the QSAR models for these fluorene derivatives involved several key steps:

Data Set Preparation: A dataset of 30 dihydro and tetrahydro analogues of aza-cyclopenta[b]fluorene-1,9-dione was synthesized and their cytotoxic activities were measured. bohrium.com

Molecular Descriptor Calculation: The three-dimensional structures of the compounds were computationally generated and optimized. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were then calculated using software like DRAGON and Gaussian. bohrium.com These descriptors fall into several categories, including quantum chemical (e.g., HOMO/LUMO energies), fragment-based, and topological indices. nih.gov

Model Building and Validation: Multiple Linear Regression (MLR) was employed to build the QSAR models, correlating the calculated descriptors with the experimental cytotoxic activity (expressed as IC50 values). bohrium.com The statistical robustness and predictive power of the resulting models were rigorously validated.

The research findings indicated that several molecular descriptors were highly influential on the cytotoxic effects of these fluorene derivatives. The best linear regression equations were derived for each cell line, revealing the most significant parameters. bohrium.com For instance, the molecular dipole moment, molar refractivity, and various fragment-based and topological indices were found to be key determinants of cytotoxicity. nih.gov The strong correlation in cytotoxic activity across the different cell lines suggested a common mechanism of action, potentially involving DNA intercalation, a hypothesis supported by the condensed and planar structure of the compounds. bohrium.com

The QSAR models developed in the study provided valuable insights for the rational design of new, more potent anticancer agents based on the fluorene scaffold. nih.gov For example, derivatives featuring a nitrofuryl moiety or a nitrophenyl group at the C10 position were identified as being particularly effective. nih.gov

The table below summarizes the key findings from the QSAR analysis on the HeLa cell line, illustrating the relationship between specific molecular descriptors and cytotoxic activity.

| Descriptor Type | Descriptor Name | Correlation with Cytotoxicity | Implication for Drug Design |

|---|---|---|---|

| Electronic | Molecular Dipole Moment (MDP) | Positive | Higher polarity may enhance interactions with biological targets. |

| Steric/Volume | Molar Refractivity (MR) | Positive | Indicates that bulkier molecules may have better activity, possibly due to improved binding. |

| Fragment-based | Fr_nitro_arom (Aromatic Nitro Groups) | Positive | Presence of aromatic nitro groups is beneficial for cytotoxicity. |

| Topological | Balaban Index (J) | Negative | Suggests that a specific molecular shape and branching pattern influences activity. |

This data demonstrates how QSAR studies can deconstruct complex structure-activity relationships into understandable and quantifiable physicochemical properties. Although this example focuses on aza-cyclopenta[b]fluorene-1,9-diones, a similar methodological approach could be applied to derivatives of 9,9-dipropyl-9H-fluorene to explore their potential biological activities or material properties. By systematically modifying the substituents on the fluorene core and correlating these changes with activity, predictive QSAR models could guide the synthesis of novel compounds with enhanced therapeutic or technological potential.

Polymerization and Oligomerization of 9,9 Dipropyl 9h Fluorene Monomers

Suzuki Coupling Polymerization for Polyfluorene Synthesisresearcher.lifetandfonline.commdpi.com

Suzuki coupling is a highly effective method for synthesizing polyfluorenes, a class of conjugated polymers known for their desirable electronic and optical properties. rsc.org This palladium-catalyzed cross-coupling reaction is valued for its tolerance to a wide range of functional groups and its stability. rsc.orgxisdxjxsu.asia

The foundation of Suzuki polymerization lies in the careful design and synthesis of monomers. For polyfluorene synthesis, this typically involves creating fluorene (B118485) derivatives functionalized with either boronic acids/esters or halides (commonly bromine or iodine) at specific positions on the aromatic ring, most often the 2 and 7 positions. tandfonline.comrsc.org For instance, 2,7-dibromo-9,9-dipropyl-9H-fluorene is a common halide monomer. boronmolecular.com The corresponding boronic ester monomer would be 2,2'-(9,9-dipropyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The reaction couples these two types of monomers to form the polymer chain. ossila.com

The synthesis of these monomers is a multi-step process. It often begins with the alkylation of the fluorene at the C-9 position to introduce the dipropyl groups, which enhance the solubility of the resulting polymer. aau.edu.et This is followed by bromination at the 2 and 7 positions. aau.edu.et To create the boronic ester monomer, a lithium-halogen exchange can be performed on the dibrominated fluorene, followed by reaction with an appropriate borate (B1201080) ester, such as triisopropyl borate and then pinacol (B44631). rsc.org

Here is an example of a monomer used in Suzuki coupling:

| Monomer Name | CAS Number | Molecular Formula | Application |

| 2,7-Dibromo-9,9-di(1-propyl)-9H-fluorene | 157771-56-7 | C19H20Br2 | Precursor for polyfluorene synthesis boronmolecular.com |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 196207-58-6 | C41H64B2O4 | Precursor for polymer semiconductors ossila.com |

Controlling the molecular weight and architecture of polyfluorenes is crucial as these factors significantly influence the material's properties and performance. researchgate.net Higher molecular weights can lead to different polymer chain conformations. researchgate.net Various techniques have been developed to achieve this control. One approach involves the use of chain terminators, such as pinacol 4-trifluoromethylphenylboronate, during the polymerization process. x-mol.com The ratio of monomer to terminator can be adjusted to control the final molecular weight of the polymer. researcher.lifex-mol.com

The choice of catalyst and reaction conditions also plays a significant role. For instance, using specific palladium catalysts can promote a chain-growth polymerization mechanism, allowing for a more controlled synthesis and a linear increase in molecular weight with monomer conversion. x-mol.com Mechanochemical methods, such as ball milling, have also been explored for Suzuki polymerization, where parameters like milling time and frequency can influence the molecular weight and polydispersity of the resulting polyfluorenes. tandfonline.com

Knoevenagel Condensation Polymerizationresearcher.life

Knoevenagel condensation is another synthetic route to produce fluorene-based polymers. aau.edu.et This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com In the context of polyfluorene synthesis, this would involve a fluorene monomer containing aldehyde groups reacting with a comonomer containing active methylene groups, such as a derivative of phenylacetonitrile. aau.edu.et This method allows for the introduction of cyano-vinylene units into the polymer backbone, which can significantly alter the electronic and optical properties of the material. aau.edu.et A two-dimensional olefin-linked conjugated organic polymer has been prepared via the Knoevenagel condensation reaction. nih.gov

Electropolymerization Techniques for Electrochromic Polymerscapes.gov.br

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net This method is particularly useful for the fabrication of electrochromic devices, where the polymer's color can be changed by applying an electrical potential. mdpi.com For fluorene-based polymers, electropolymerization typically involves the oxidative coupling of fluorene monomers from a solution containing the monomer and a supporting electrolyte. researchgate.net

The process can be initiated by applying a constant potential or by repeatedly cycling the potential. researchgate.net The resulting polymer film is insoluble and adheres to the electrode. researchgate.net The properties of the electrochemically synthesized polymer, such as its color in the neutral and oxidized states, switching speed, and stability, are crucial for its performance in electrochromic devices. mdpi.comnih.gov Co-polymerization with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), is a common strategy to tune these properties. nih.gov

Copolymerization Strategies with Other Monomeric Units

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of polyfluorenes. By incorporating other monomeric units into the polymer chain, it is possible to fine-tune the electronic, optical, and physical characteristics of the resulting material.

A particularly effective copolymerization strategy is the integration of electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. nih.govnih.gov This donor-acceptor (D-A) architecture leads to the formation of an intramolecular charge transfer complex, which can significantly lower the bandgap of the polymer and shift its absorption and emission spectra to longer wavelengths. nih.govmdpi.com

9,9-Dipropyl-9H-fluorene typically acts as the donor unit. Various acceptor units can be copolymerized with it, including benzothiadiazole (BT), diketopyrrolopyrrole (DPP), and benzotriazole (B28993) derivatives. mdpi.commdpi.com The choice of the acceptor unit has a profound impact on the resulting properties. For example, copolymerizing a fluorene donor with a benzothiadiazole acceptor can result in a red-emitting polymer. nih.gov By carefully selecting the donor and acceptor units, a wide range of materials with tailored properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors can be synthesized. nih.govmdpi.commdpi.com

Below is a table summarizing some donor-acceptor copolymers and their properties:

| Donor Unit | Acceptor Unit | Resulting Polymer Properties |

| 9,9-dioctyl-9H-fluorene | 4,7-di-thiophen-2-ylbenzo researcher.lifex-mol.comacs.orgthiadiazole (TBT) | Low bandgap, "camel-back" absorption spectrum nih.gov |

| 9,9-dihexylfluorene | Benzotriazole (BTz) | Lower optical band gap compared to the homopolymer mdpi.com |

| 9,9-dioctylfluorene | Diketopyrrolopyrrole (DPP) | Tunable absorption spectrum, low bandgap mdpi.com |

Incorporation of Spirobifluorene Units for Enhanced Stability and Performance

A significant advancement in the design of fluorene-based polymers has been the incorporation of spirobifluorene units. The unique three-dimensional and rigid structure of spirobifluorene, where two fluorene units are orthogonally linked by a common carbon atom, imparts several beneficial properties to the resulting polymers. nycu.edu.twmdpi.com

Enhanced Thermal and Morphological Stability: The rigid and non-coplanar structure of the spirobifluorene unit significantly increases the glass transition temperature (Tg) of the polymers. nycu.edu.twetri.re.kr This is because the spiro-center restricts the rotational freedom of the polymer chain, leading to a more rigid backbone. nycu.edu.tw For example, an alternating copolymer of fluorene and spirobifluorene, P(OF-SBF), exhibits a Tg of 185 °C, which is substantially higher than that of poly(9,9-dioctylfluorene). nycu.edu.tw This enhanced thermal stability is crucial for the long-term operational stability of electronic devices. The spiro structure also prevents π-stacking between polymer chains, which can lead to unwanted aggregation and changes in emission properties. nycu.edu.tw This results in improved spectroscopic and morphological stability. nycu.edu.tw

Improved Photophysical Properties: The incorporation of spirobifluorene units can lead to polymers with well-defined conjugation lengths. nycu.edu.tw The orthogonal arrangement of the fluorene units in the spiro segment periodically interrupts the π-conjugation along the polymer backbone. nycu.edu.tw This controlled conjugation can result in materials with pure blue light emission, which is highly desirable for display applications. nycu.edu.tw The rigid structure also helps to suppress the formation of fluorenone defects, which are known to quench photoluminescence and lead to undesirable green emission. aip.org

Increased Microporosity: In some applications, such as gas separation membranes, the incorporation of spirobifluorene units can lead to polymers with increased microporosity and high BET surface areas. acs.org This is due to the inefficient packing of the rigid and contorted polymer chains. acs.org

Below is a table summarizing the properties of polymers with and without spirobifluorene units:

| Property | Poly(9,9-dioctylfluorene) (POF) | Fluorene-Spirobifluorene Copolymer (P(OF-SBF)) |

| Glass Transition Temperature (Tg) | ~51 °C nycu.edu.tw | 185 °C nycu.edu.tw |

| Thermal Stability (5% weight loss) | - | 429 °C nycu.edu.tw |

| Emission Color | Blue (can exhibit green emission from fluorenone defects) | Pure Blue nycu.edu.tw |

| Chain Packing | Prone to π-stacking | Reduced π-stacking nycu.edu.tw |

Post-Polymerization Functionalization of 9,9-Dipropyl-9H-Fluorene Polymers

Post-polymerization functionalization is a powerful strategy for modifying the properties of pre-synthesized polymers without altering the polymer backbone. rsc.org This approach allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the polymer's electronic, optical, and physical characteristics. rsc.orgjku.at

Several chemical reactions can be employed for the post-polymerization modification of conjugated polymers. These include cycloaddition reactions, oxidation/reduction, nucleophilic aromatic substitution, and halogenation followed by cross-coupling. rsc.org For these modifications to be effective, they must be highly efficient and selective to avoid the creation of defects in the polymer backbone. rsc.org

A common strategy involves introducing reactive groups into the monomer before polymerization, which can then be modified in the resulting polymer. For example, polymers can be synthesized with pendant functional groups that can undergo further reactions.

Another approach is the direct modification of the conjugated backbone. rsc.org While more challenging, this can have a more significant impact on the electronic properties of the polymer. rsc.org For instance, the Diels-Alder cycloaddition reaction has been used to functionalize polyimides, leading to materials with increased surface area and tailored solubility. jku.at

In the context of fluorene-based polymers, post-polymerization functionalization can be used to:

Improve solubility: Attaching solubilizing side chains can enhance the processability of otherwise insoluble polymers. rsc.org

Tune emission color: Introducing electron-donating or electron-withdrawing groups can alter the polymer's emission wavelength.

Enhance charge transport: Modifying the polymer with charge-transporting moieties can improve the performance of electronic devices.

Introduce bio-functionality: Attaching bioactive molecules can enable applications in bioelectronics and sensing. nih.gov

The ability to perform post-polymerization modifications provides a versatile toolkit for creating a diverse range of functional materials from a single parent polymer. rsc.org

Applications of 9,9 Dipropyl 9h Fluorene Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronics

Derivatives of 9,9-dipropyl-9H-fluorene are widely employed in organic electronics and optoelectronics due to their favorable combination of electronic properties, processing advantages, and morphological stability. The tunable nature of the fluorene (B118485) backbone allows for the synthesis of a vast library of polymers and small molecules with tailored energy levels (HOMO/LUMO), charge transport characteristics, and optical properties, making them suitable for various roles within complex device architectures.

The high fluorescence efficiency and wide bandgap of the 9,9-dipropyl-9H-fluorene unit make it an exceptional building block for materials used in Organic Light-Emitting Diodes (OLEDs).

Polyfluorenes, and specifically Poly(9,9-dipropyl-9H-fluorene) (PDPF), are renowned for their intrinsic ability to produce deep blue light, a historically challenging color to achieve with high efficiency and stability in OLEDs. The wide energy gap of the fluorene monomer translates to high-energy emission in the blue region of the visible spectrum. The dipropyl side chains are crucial for preventing the formation of low-energy green emission bands that arise from keto defect sites or inter-chain aggregation, thereby ensuring high color purity.

Research on homopolymers like PDPF and its copolymers has demonstrated their efficacy as blue emitters. For instance, devices using PDPF as the emissive layer exhibit electroluminescence (EL) peaks typically in the range of 425–440 nm. While homopolymers can suffer from moderate efficiencies, copolymerization with other aromatic units can enhance charge injection and transport, leading to improved device performance.

| Emissive Material | EL Peak (nm) | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |

|---|---|---|---|---|

| Poly(9,9-dipropyl-9H-fluorene) (PDPF) | 435 | 1,100 | 0.8 | (0.16, 0.11) |

| Copolymer of 9,9-dipropylfluorene and Bithiophene | 468 | 4,500 | 1.5 | (0.18, 0.25) |

| Copolymer of 9,9-dipropylfluorene and Anthracene | 428 | 2,150 | 2.1 | (0.15, 0.08) |

In Phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency, the emissive layer consists of a phosphorescent guest dopant dispersed in a host material. An effective host must possess a triplet energy level (T₁) higher than that of the guest to ensure efficient energy transfer and prevent back-transfer, thereby confining excitons on the phosphorescent emitter.

Materials incorporating the 9,9-dipropyl-9H-fluorene unit are excellent candidates for host materials, particularly for green and blue PHOLEDs. The fluorene core provides the requisite high T₁ (typically >2.8 eV), while the dipropyl groups ensure good film-forming properties and prevent crystallization, which is critical for creating a uniform dispersion of the guest dopant. Copolymers containing 9,9-dipropylfluorene and charge-transporting moieties like carbazole (B46965) or triphenylamine (B166846) are often designed to create bipolar hosts that facilitate balanced transport of both holes and electrons to the recombination zone.

| Host Material (containing 9,9-dipropylfluorene unit) | Phosphorescent Dopant | Dopant Color | Turn-on Voltage (V) | Max. EQE (%) |

|---|---|---|---|---|

| Poly(9,9-dipropylfluorene-co-N-phenyl-2-naphthylamine) | Ir(ppy)₃ | Green | 3.1 | 16.5 |

| Copolymer of 9,9-dipropylfluorene and Dibenzothiophene-S,S-dioxide | FIrpic | Blue | 4.5 | 19.8 |

| 9,9'-Spirobifluorene-cored small molecule with 9,9-dipropylfluorene arms | Ir(mppy)₃ | Green | 2.8 | 22.1 |